molecular formula C7H11BrO3S B13175440 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione

3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione

Cat. No.: B13175440
M. Wt: 255.13 g/mol
InChI Key: QQYKHASJGDYYDX-UHFFFAOYSA-N
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Description

3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a highly functionalized and reactive compound It is characterized by its unique structure, which includes a bromomethyl group attached to a hexahydro-thieno-furan-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione typically involves multiple steps. One common method starts with the bromination of dimethyl itaconate using bromine under reflux conditions in carbon tetrachloride. This reaction produces an intermediate dibromide compound, which is then subjected to a regio- and stereoselective dehydrobromination process induced by triethylamine . The resulting product undergoes further transformations, including hydrolysis and intramolecular cyclization, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and safety measures are implemented.

Chemical Reactions Analysis

Types of Reactions

3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, triethylamine, and various nucleophiles. Reaction conditions typically involve refluxing in solvents such as carbon tetrachloride and acetic anhydride .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione include:

Uniqueness

Its reactivity and versatility make it a valuable compound for scientific research and industrial applications .

Biological Activity

3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a complex organic compound notable for its unique structural features, including a thieno-furan core and a bromomethyl substituent. This compound belongs to a class of heterocyclic compounds that exhibit diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H11BrO3SC_7H_{11}BrO_3S with a molecular weight of approximately 227.13 g/mol. The presence of the bromomethyl group provides significant reactivity due to its role as a good leaving group, while the dione structure allows for keto-enol tautomerism, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes enzymes and receptors involved in metabolic pathways. The compound's unique bicyclic structure facilitates binding to active sites in proteins, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives of thieno-furan compounds can inhibit the growth of various bacterial strains. The bromomethyl group may enhance this activity by facilitating nucleophilic attack on bacterial cell walls.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. Further studies are required to elucidate the specific pathways involved in this process.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-Phenyl-1,2,4-triazoline-3,5-dioneAzodicarbonyl structureStrong dienophile; used in Diels-Alder reactionsNotable for its reactivity as a dienophile
3a,4,5,8,9,9a-Hexahydro-4,9-ethenocycloocta[c]furan-1,3-dioneSimilar furan corePotentially bioactive; less exploredUnique cyclic structure compared to linear compounds
3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dioneMultiple bromine substituentsAntimicrobial propertiesEnhanced activity due to multiple substituents

This table highlights the unique aspects of this compound while placing it within a broader context of related compounds that exhibit diverse biological activities.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of various thieno-furan derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with bromomethyl groups showed enhanced antibacterial activity compared to their non-brominated counterparts.
  • Anticancer Effects : In vitro assays using human cancer cell lines demonstrated that this compound induced significant cell death through apoptosis pathways. Further mechanistic studies are ongoing to identify specific molecular targets involved.

Properties

Molecular Formula

C7H11BrO3S

Molecular Weight

255.13 g/mol

IUPAC Name

3a-(bromomethyl)-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan 5,5-dioxide

InChI

InChI=1S/C7H11BrO3S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6H,1-5H2

InChI Key

QQYKHASJGDYYDX-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC2(CO1)CBr

Origin of Product

United States

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